Oxadiargyl

Catalog No.
S538339
CAS No.
39807-15-3
M.F
C15H14Cl2N2O3
M. Wt
341.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxadiargyl

CAS Number

39807-15-3

Product Name

Oxadiargyl

IUPAC Name

5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-oxadiazol-2-one

Molecular Formula

C15H14Cl2N2O3

Molecular Weight

341.2 g/mol

InChI

InChI=1S/C15H14Cl2N2O3/c1-5-6-21-12-8-11(9(16)7-10(12)17)19-14(20)22-13(18-19)15(2,3)4/h1,7-8H,6H2,2-4H3

InChI Key

DVOODWOZJVJKQR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-tert-butyl-3-(2,4-dichloro-5-propargyloxyphenyl)-1,3,4-oxadiazol-2(3H)-one, oxadiargyl

Canonical SMILES

CC(C)(C)C1=NN(C(=O)O1)C2=CC(=C(C=C2Cl)Cl)OCC#C

The exact mass of the compound Oxadiargyl is 340.0381 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Oxadiargyl is a selective oxadiazolone pre-emergence herbicide that functions by inhibiting protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll and heme biosynthesis [1]. Structurally distinguished from its close analog oxadiazon by a propargyloxy substitution on the phenyl ring, oxadiargyl is engineered to deliver high herbicidal efficacy at significantly reduced active ingredient loads [2]. In agricultural formulation and procurement contexts, it is highly valued for its low water solubility (0.37 mg/L), which minimizes leaching and ensures a stable herbicidal film on soil surfaces, alongside a favorable degradation profile that mitigates long-term soil carryover risks [3]. Beyond agrochemicals, its unique structural motif serves as a high-value scaffold in medicinal chemistry for developing targeted antiparasitic agents via click-chemistry modifications [4].

Substituting oxadiargyl with legacy PPO inhibitors like oxadiazon or generic pre-emergence herbicides such as pendimethalin and butachlor fundamentally compromises application efficiency and environmental compliance [1]. While oxadiazon shares the same core mechanism, it requires substantially higher application rates—often up to three times more active ingredient per hectare—to achieve comparable efficacy and persists in the soil for 3 to 6 months, increasing the risk of phytotoxicity to rotational crops [2]. Similarly, substituting with pendimethalin or butachlor necessitates massive chemical loads (e.g., 750–1500 g a.i./ha) compared to oxadiargyl’s ultra-low dose requirements [3]. Consequently, generic substitution leads to increased formulation costs, higher environmental burdens, and reduced crop rotation flexibility for end-users [1].

Field-Level Potency and Active Ingredient Load Reduction

Field trials evaluating pre-emergence weed control demonstrate that oxadiargyl achieves high efficacy against target species at application rates of 320 to 560 g a.i./ha[1]. In direct head-to-head comparisons, the structural analog oxadiazon required an application rate of 1000 g a.i./ha to achieve comparable weed control [1]. Furthermore, in direct-seeded rice models, oxadiargyl provided effective control at ultra-low doses of 90 g a.i./ha, whereas standard substitutes like pendimethalin and butachlor required 750 g and 1500 g a.i./ha, respectively [2].

Evidence DimensionEffective application rate (g a.i./ha)
Target Compound Data90 - 560 g a.i./ha (crop/weed dependent)
Comparator Or BaselineOxadiazon (1000 g a.i./ha); Pendimethalin (750 g a.i./ha)
Quantified Difference44% to 90% reduction in required active ingredient load
ConditionsPre-emergence application in irrigated and direct-seeded rice fields

Allows formulators to drastically reduce the volume of active ingredient required per hectare, lowering raw material costs and environmental chemical burden.

Soil Persistence and Rotational Crop Safety

The environmental degradation profile of oxadiargyl is significantly more favorable for crop rotation than its legacy counterpart. Regulatory and environmental fate studies indicate that oxadiargyl has an aerobic soil half-life (DT50) ranging from 18 to 72 days [1], and degrades even more rapidly in paddy soils with a DT50 of 4.5 to 7.6 days[2]. In contrast, oxadiazon exhibits a prolonged soil half-life of 3 to 6 months[3]. This accelerated degradation prevents the long-term accumulation of herbicidal residues in the soil matrix.

Evidence DimensionAerobic soil half-life (DT50)
Target Compound Data18 to 72 days (standard soil); 4.5 to 7.6 days (paddy soil)
Comparator Or BaselineOxadiazon (90 to 180 days / 3-6 months)
Quantified DifferenceApproximately 2x to 5x faster degradation in soil
ConditionsLaboratory aerobic soil incubation and field dissipation studies

Essential for agricultural procurement targeting multi-crop rotational systems where long-lasting soil residues would damage subsequent plantings.

Physicochemical Stability and Leaching Potential

Oxadiargyl exhibits a highly restricted water solubility of 0.37 mg/L at 20°C [1], which is notably lower than the 1.0 mg/L solubility of oxadiazon [2]. This low aqueous solubility is critical for its mechanism of action in paddy and irrigated fields, as it allows the compound to strongly adsorb to soil colloids and form a stable, localized herbicidal film on the soil surface without leaching into groundwater [1]. The compound also demonstrates excellent thermal stability, remaining stable after 15 days at 54°C .

Evidence DimensionWater solubility at 20°C
Target Compound Data0.37 mg/L
Comparator Or BaselineOxadiazon (1.0 mg/L)
Quantified Difference63% lower water solubility
ConditionsStandard physicochemical testing at 20°C in distilled water

Ensures reliable performance in high-moisture agricultural environments by preventing the active ingredient from washing away, while simultaneously satisfying strict groundwater protection regulations.

Precursor Suitability for Antiparasitic Drug Discovery

Beyond agrochemical applications, the oxadiargyl scaffold has proven highly valuable in medicinal chemistry for targeting human pathogens. Research demonstrates that modifying the propargyl-bearing arene of oxadiargyl via click chemistry yields potent inhibitors of Toxoplasma gondii protoporphyrinogen oxidase [1]. Selected oxadiargyl derivatives exhibited significant intracellular inhibition of wild-type T. gondii with IC50 values ranging from 1.0 to 3.0 μM, effectively blocking heme production in the parasite and outperforming unmodified legacy PPO inhibitors [1].

Evidence DimensionIntracellular inhibition of T. gondii (IC50)
Target Compound Data1.0 to 3.0 μM (for optimized oxadiargyl analogs)
Comparator Or BaselineUnmodified legacy PPO inhibitors (lower or non-specific efficacy)
Quantified DifferenceHigh specific potency against parasitic PPO
ConditionsIn vitro intracellular growth inhibition assay against wild-type T. gondii

Provides pharmaceutical researchers with a validated, highly modifiable chemical scaffold for developing novel therapies against toxoplasmosis.

High-Efficiency Pre-Emergence Herbicidal Formulations

Due to its ability to achieve comparable weed control at 44% to 90% lower active ingredient loads than oxadiazon or pendimethalin, oxadiargyl is the preferred technical concentrate for formulating low-dose, high-efficiency pre-emergence herbicides for rice, sunflower, and potato crops [1].

Low-Residue Crop Rotation Agriculture

With a rapid soil half-life of 18 to 72 days (and as low as 4.5 days in paddy soils), oxadiargyl is ideal for agricultural programs that require rapid replanting or multi-crop rotations, as it eliminates the 3-to-6-month carryover risks associated with legacy alternatives [2].

Environmentally Sensitive and High-Moisture Environments

Its highly restricted water solubility (0.37 mg/L) makes oxadiargyl the optimal choice for irrigated and direct-seeded rice fields, ensuring the active ingredient forms a stable surface film without leaching into groundwater systems [3].

Antiparasitic Drug Discovery and Click-Chemistry Scaffolding

The unique propargyloxy substitution on the oxadiargyl phenyl ring makes it a highly reactive and valuable precursor for click-chemistry modifications, specifically in the development of novel PPO-inhibiting therapeutics against Toxoplasma gondii [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

340.0381477 Da

Monoisotopic Mass

340.0381477 Da

Heavy Atom Count

22

LogP

3.95 (LogP)

Appearance

Solid powder

Melting Point

131.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F33159G4WG

GHS Hazard Statements

H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.88e-08 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

39807-15-3

Wikipedia

Oxadiargyl

Use Classification

Agrochemicals -> Herbicides

Dates

Last modified: 08-15-2023
1: Mahmoudi M, Rahnemaie R, Es-haghi A, Malakouti MJ. Kinetics of degradation and adsorption-desorption isotherms of thiobencarb and oxadiargyl in calcareous paddy fields. Chemosphere. 2013 May;91(7):1009-17. doi: 10.1016/j.chemosphere.2013.01.077. Epub 2013 Feb 22. PubMed PMID: 23461836.
2: Sanyal N, Alam S, Pradhan S, Banerjee K, Chowdhury A, Aktar MW. Metabolism and dissipation kinetics of a novel protoporphyrinogen IX oxidase herbicide [oxadiargyl] in various buffered aqueous system under laboratory-simulated condition. Environ Monit Assess. 2015 Jul;187(7):433. doi: 10.1007/s10661-015-4345-5. Epub 2015 Jun 16. PubMed PMID: 26077021.
3: Ahmed S, Chauhan BS. Performance of different herbicides in dry-seeded rice in Bangladesh. ScientificWorldJournal. 2014 Feb 6;2014:729418. doi: 10.1155/2014/729418. eCollection 2014. PubMed PMID: 24688423; PubMed Central PMCID: PMC3933028.
4: Es-Haghi A, Baghernejad M, Bagheri H. Novel unbreakable solid-phase microextraction fibers on stainless steel wire and application for the determination of oxadiargyl in environmental and agricultural samples in combination with gas chromatography-mass spectrometry. Talanta. 2014 Oct;128:231-6. doi: 10.1016/j.talanta.2014.04.088. Epub 2014 May 13. PubMed PMID: 25059153.
5: Benfeito S, Rodrigues T, Garrido J, Borges F, Garrido EM. Host-guest interaction between herbicide oxadiargyl and hydroxypropyl-β-cyclodextrin. ScientificWorldJournal. 2013 Nov 25;2013:825206. doi: 10.1155/2013/825206. eCollection 2013. PubMed PMID: 24396310; PubMed Central PMCID: PMC3874296.
6: Shi C, Gui W, Chen J, Zhu G. Determination of oxadiargyl residues in environmental samples and rice samples. Bull Environ Contam Toxicol. 2010 Feb;84(2):236-9. doi: 10.1007/s00128-009-9881-7. Epub 2009 Sep 27. PubMed PMID: 19784803.
7: Singh V, Jat ML, Ganie ZA, Chauhan BS, Gupta RK. Herbicide options for effective weed management in dry direct-seeded rice under scented rice-wheat rotation of western Indo-Gangetic Plains. Crop Prot. 2016 Mar;81:168-176. PubMed PMID: 26941471; PubMed Central PMCID: PMC4767026.
8: Jiang LL, Tan Y, Zhu XL, Wang ZF, Zuo Y, Chen Q, Xi Z, Yang GF. Design, synthesis, and 3D-QSAR analysis of novel 1,3,4-oxadiazol-2(3H)-ones as protoporphyrinogen oxidase inhibitors. J Agric Food Chem. 2010 Mar 10;58(5):2643-51. doi: 10.1021/jf9026298. PubMed PMID: 19954223.
9: Kang G, Kim J, Park H, Kim TH. Crystal structure of oxadiarg-yl. Acta Crystallogr E Crystallogr Commun. 2015 Jun 20;71(Pt 7):o494. doi: 10.1107/S2056989015011524. eCollection 2015 Jul 1. PubMed PMID: 26279926; PubMed Central PMCID: PMC4518994.
10: Ahmed A, Shamsi A, Bano B. Oxadiargyl induced conformational transition of cystatin isolated from yellow mustard seeds: Biophysical and biochemical approach. Int J Biol Macromol. 2017 May;98:802-809. doi: 10.1016/j.ijbiomac.2017.02.055. Epub 2017 Feb 16. PubMed PMID: 28214581.
11: Dayan FE, Meazza G, Bettarini F, Signorini E, Piccardi P, Romagni JG, Duke SO. Synthesis, herbicidal activity, and mode of action of IR 5790. J Agric Food Chem. 2001 May;49(5):2302-7. PubMed PMID: 11368593.
12: Ma J, Wang S, Wang P, Ma L, Chen X, Xu R. Toxicity assessment of 40 herbicides to the green alga Raphidocelis subcapitata. Ecotoxicol Environ Saf. 2006 Mar;63(3):456-62. PubMed PMID: 16406601.

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